

Pyridaben (CAS 96489-71-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

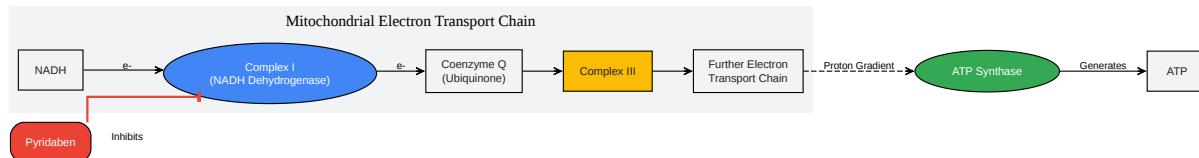
Compound Name:	Pyridaben
Cat. No.:	B1679940

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridaben, with the CAS registry number 96489-71-3, is a pyridazinone derivative widely recognized for its efficacy as a selective contact insecticide and acaricide.^[1] It is primarily used in agricultural settings to control a variety of phytophagous mites and insects, including whiteflies, aphids, and thrips, on a range of crops such as fruit trees, vegetables, and ornamentals.^{[2][3]} This technical guide provides an in-depth overview of **Pyridaben**, focusing on its chemical and physical properties, mechanism of action, synthesis, analytical methods, and toxicological profile.

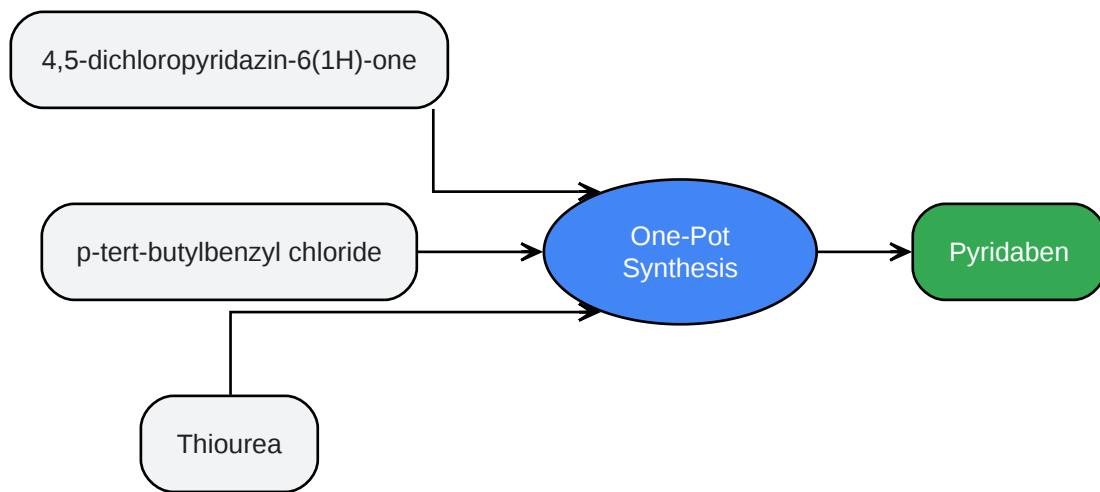

Chemical and Physical Properties

Pyridaben is an organochlorine compound with the IUPAC name 2-tert-butyl-5-[(4-tert-butylphenyl)methylsulfanyl]-4-chloropyridazin-3-one.^{[4][5]} Its chemical and physical properties are summarized in the table below. It has a low aqueous solubility and is not expected to leach into groundwater.^{[5][6]} **Pyridaben** is stable to hydrolysis but is susceptible to photolysis.^[7]

Property	Value	Reference
CAS Number	96489-71-3	[4]
Molecular Formula	C ₁₉ H ₂₅ CIN ₂ OS	[4][8][9]
Molecular Weight	364.93 g/mol	[4][8][9]
Appearance	Off-white to light yellow solid	[3]
Melting Point	111-112 °C	[3]
Boiling Point	429.9±55.0 °C (Predicted)	[3]
Density	1.2 g/cm ³	[3]
Water Solubility	0.022 mg/L at 20°C	[6]
LogP (Octanol/Water Partition Coefficient)	5.241 - 6.370	[3][10]
Vapor Pressure	1.18 × 10 ⁻⁶ mmHg at 20°C	[6]
Stability	Stable at 50 °C for 90 days; stable at pH 4, 7, & 9 in organic solvents; unstable to light.	[4]

Mechanism of Action

Pyridaben's mode of action is as a mitochondrial electron transport inhibitor (METI).[11][12] Specifically, it inhibits the mitochondrial complex I (NADH:ubiquinone oxidoreductase or NADH dehydrogenase).[6][11][13] This inhibition blocks the electron transport chain, preventing the production of ATP, which is essential for cellular energy.[13] The disruption of energy metabolism leads to a rapid knockdown effect and ultimately the death of the target pests.[2] [13] **Pyridaben** has demonstrated a high affinity for insect and mite mitochondria, with an IC₅₀ value of 2.4 nM for the inhibition of complex I in rat liver and bovine heart mitochondria.[11]



[Click to download full resolution via product page](#)

Mechanism of action of **Pyridaben**.

Synthesis of Pyridaben

Several synthetic routes for **Pyridaben** have been developed. A green, one-pot synthesis method is considered an environmentally friendly and efficient approach.^{[5][6][14]} This method involves the reaction of 4,5-dichloropyridazin-6(1H)-one (dichloropyridazinone), p-tert-butylbenzyl chloride, and thiourea.^[5] This route is advantageous as it can produce high yields while avoiding the generation of toxic gases or undesirable sulfide by-products.^[6]

[Click to download full resolution via product page](#)

Green synthesis pathway of **Pyridaben**.

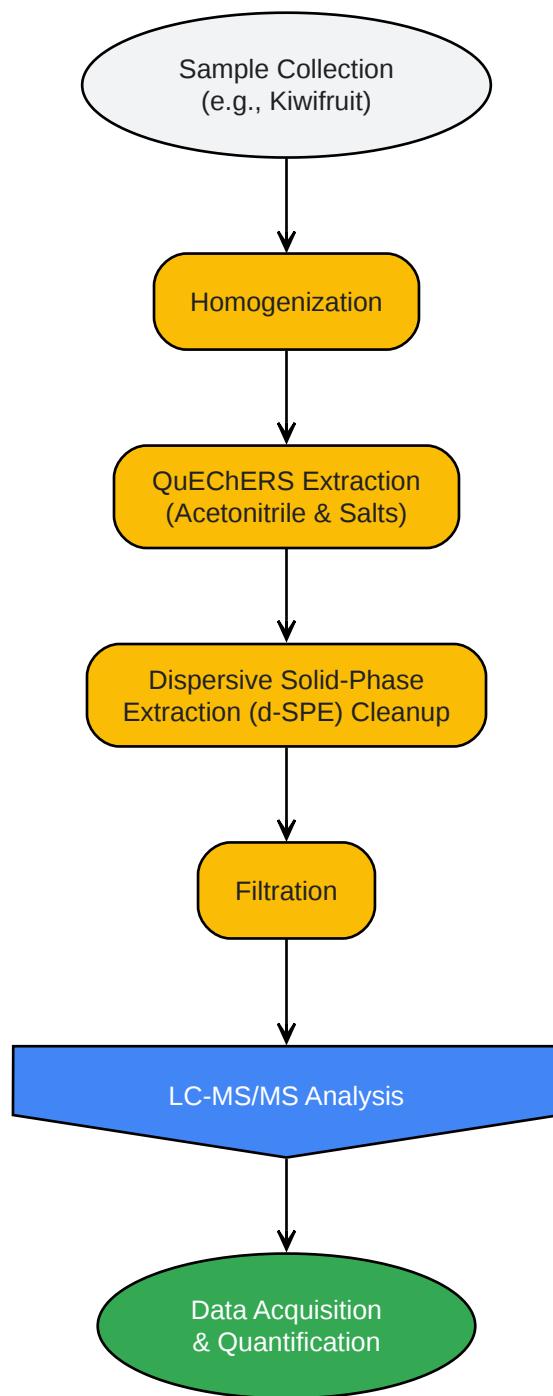
Analytical Methods

The determination of **Pyridaben** residues in various matrices, such as fruits, vegetables, and soil, is crucial for ensuring food safety and monitoring environmental contamination.[\[6\]](#) Several analytical methods have been developed for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common techniques.[\[15\]](#)[\[16\]](#)

A widely used sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which allows for efficient extraction and cleanup of the analyte from complex matrices.[\[15\]](#)

Example Experimental Protocol: Determination of Pyridaben in Kiwifruit using LC-MS/MS

This protocol is a generalized representation based on established methods.[\[16\]](#)


- Sample Preparation (QuEChERS)
 - Homogenize a representative sample of kiwifruit.
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
 - Shake vigorously for 1 minute and centrifuge.
 - Take an aliquot of the supernatant (acetonitrile layer).
 - Add cleanup sorbents (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
 - Vortex and centrifuge.
 - Filter the supernatant through a 0.22 μ m filter into an autosampler vial.
- LC-MS/MS Analysis

◦ Liquid Chromatography:

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of water with formic acid and acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.

◦ Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for **Pyridaben** for quantification and confirmation.

[Click to download full resolution via product page](#)

General experimental workflow for **Pyridaben** analysis.

Toxicology

The toxicological profile of **Pyridaben** has been extensively studied. It is classified as having moderate to mild acute toxicity.^[17] The primary health effects observed in laboratory animals at

high doses include reduced body weight gain and clinical signs of toxicity such as dehydration and diarrhea.^[1] Neurotoxic effects have been observed only at relatively high doses.^[17] There is no indication that the young are more sensitive than adult animals, and **Pyridaben** has not shown increased susceptibility to in utero or postnatal exposure.^{[17][18]}

Toxicity Endpoint	Species	Route	Value	Toxicity Category	Reference
Acute Oral LD ₅₀	Rat (male)	Oral	1,100 mg/kg	III	[19]
Acute Oral LD ₅₀	Rat (female)	Oral	570 mg/kg	III	[19]
Acute Dermal LD ₅₀	Rabbit	Dermal	>2,000 mg/kg	III	[17]
Acute Inhalation LC ₅₀	Rat (male)	Inhalation	0.66 mg/L	III	[17][19]
Acute Inhalation LC ₅₀	Rat (female)	Inhalation	0.62 - 0.64 mg/L	III	[17][19]
Eye Irritation	Rabbit	Ocular	Slight irritant	III	[17]
Dermal Irritation	Rabbit	Dermal	Not an irritant	IV	[17]
Dermal Sensitization	-	Dermal	Not a sensitizer	-	[17]

Environmental Fate and Ecotoxicology

Pyridaben has a short half-life in soil and water.^[7] In soil, its half-life is approximately 12 to 14 days under field conditions.^[7] The half-life in water due to photolysis is around 11 days, and in natural water in the dark, it's about 10 days, primarily due to microbial action.^{[3][7]} While it has a low potential for leaching into groundwater, **Pyridaben** is highly toxic to aquatic organisms, including fish and invertebrates.^{[5][7]} It is also highly toxic to bees.^{[5][20]}

Conclusion

Pyridaben (CAS 96489-71-3) is an effective insecticide and acaricide with a well-defined mechanism of action involving the inhibition of mitochondrial complex I. Its chemical and physical properties, along with established synthesis and analytical methods, are well-documented. While it exhibits moderate acute toxicity to mammals, it is highly toxic to non-target aquatic organisms and bees, necessitating careful management in its application. This guide provides a foundational understanding for researchers, scientists, and professionals involved in drug development and pest management, highlighting the key technical aspects of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. pomais.com [pomais.com]
- 3. Pyridaben | 96489-71-3 [chemicalbook.com]
- 4. Pyridaben | C19H25CIN2OS | CID 91754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridaben (Ref: BAS 300I) [sitem.herts.ac.uk]
- 6. Frontiers | An overview on the green synthesis and removal methods of pyridaben [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridaben | CAS 96489-71-3 | LGC Standards [lgcstandards.com]
- 9. Pyridaben [webbook.nist.gov]
- 10. Pyridaben (CAS 96489-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. irac-online.org [irac-online.org]

- 13. chemicalwarehouse.com [chemicalwarehouse.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection of pyridaben residue levels in hot pepper fruit and leaves by liquid chromatography-tandem mass spectrometry: effect of household processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Federal Register :: Pyridaben; Pesticide Tolerance [federalregister.gov]
- 18. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 19. caymanchem.com [caymanchem.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Pyridaben (CAS 96489-71-3): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679940#pyridaben-cas-number-96489-71-3-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

